molecular formula C10H13ClO B3370813 1-(Chloromethyl)-2-(propan-2-yloxy)benzene CAS No. 540734-36-9

1-(Chloromethyl)-2-(propan-2-yloxy)benzene

Cat. No. B3370813
CAS RN: 540734-36-9
M. Wt: 184.66 g/mol
InChI Key: XGMOUOKJHCYSDS-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-(propan-2-yloxy)benzene, also known as 1-Chloro-2-propanol, is an organic compound with a molecular formula of C6H10ClO. It is a colorless liquid with a sweet, pungent odor and is soluble in water, alcohol, and ether. 1-Chloro-2-propanol is used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a solvent for a number of organic compounds, such as esters, amines, and ketones.

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

  • Benzene-1,3,5-tricarboxamide (BTA) Utilization : BTAs, including potentially related benzene derivatives, play a crucial role in supramolecular chemistry and nanotechnology. These compounds have found applications ranging from polymer processing to biomedical fields, benefiting from their simple structure and the ability to self-assemble into nanometer-sized rod-like structures stabilized by hydrogen bonding. This implies that derivatives like "1-(Chloromethyl)-2-(propan-2-yloxy)benzene" could have potential applications in these areas due to their structural versatility and potential for modification (Cantekin, de Greef, & Palmans, 2012).

Environmental Science and Remediation

  • Chlorobenzenes in Soil : Research on chlorobenzenes, which share a structural motif with "this compound", indicates their persistence and toxicity in environmental compartments. Understanding the fate and remediation strategies for chlorobenzenes can inform approaches for managing compounds with similar structures in environmental settings. Remediation techniques such as dechlorination and biodegradation are highlighted, suggesting potential environmental considerations for related compounds (Brahushi et al., 2017).

Synthetic and Medicinal Chemistry

  • Synthesis and Properties of Thiazolidinones : The synthesis of novel thiazolidinones from chloral and substituted anilines, involving chloromethyl groups, showcases the chemical reactivity and potential for producing pharmacologically active compounds. This suggests that "this compound" could be a precursor in synthesizing novel compounds with potential therapeutic applications (Issac & Tierney, 1996).

  • Triazine and Indole Derivatives : Studies on triazines and indoles, which are important in medicinal chemistry, highlight the broad spectrum of biological activities of heterocyclic compounds. This underscores the potential of structurally diverse benzene derivatives like "this compound" in drug development and the synthesis of biologically active molecules (Verma, Sinha, & Bansal, 2019; Taber & Tirunahari, 2011).

properties

IUPAC Name

1-(chloromethyl)-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMOUOKJHCYSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476974
Record name 1-(chloromethyl)-2-(propan-2-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

540734-36-9
Record name 1-(chloromethyl)-2-(propan-2-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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